(S)-N-Boc-2-(2-hydroxyethyl)morpholine
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Overview
Description
(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a chemical compound that belongs to the class of amino alcohols. It is a versatile intermediate used in various applications, particularly in the synthesis of pharmaceuticals. The compound’s structure includes a morpholine ring substituted with a hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Mechanism of Action
Target of Action
(S)-N-Boc-2-(2-hydroxyethyl)morpholine belongs to the class of aminoalcohols . It is a versatile intermediate with a variety of applications, primarily serving as a building block for pharmaceuticals . .
Mode of Action
As an intermediate in pharmaceutical synthesis, it likely interacts with its targets to induce specific changes, but these interactions are dependent on the final pharmaceutical compound it is used to create .
Biochemical Pathways
For instance, N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide can be biosynthesized from mycophenolate mofetil, catalyzed by the enzyme cocaine esterase .
Result of Action
It is used in the preparation of ester prodrugs of naproxen , suggesting that its effects would be related to the therapeutic actions of these drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine typically involves the following steps:
Protection of the amine group: The morpholine ring is first protected by introducing a Boc group. This is usually achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the hydroxyethyl group: The protected morpholine is then reacted with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-2-(2-hydroxyethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the original hydroxyethyl group.
Substitution: The major products are the substituted morpholine derivatives.
Scientific Research Applications
(S)-N-Boc-2-(2-hydroxyethyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with morpholine-based structures.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethanol: Similar structure but lacks the Boc protecting group.
4-Morpholineethanol: Another isomer with the hydroxyethyl group at a different position.
N-Boc-morpholine: Lacks the hydroxyethyl group.
Uniqueness
(S)-N-Boc-2-(2-hydroxyethyl)morpholine is unique due to the presence of both the hydroxyethyl group and the Boc protecting group. This combination allows for selective reactions and provides versatility in synthetic applications, making it a valuable intermediate in pharmaceutical and chemical research.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDVZUAUPOAVLM-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657765 |
Source
|
Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-15-7 |
Source
|
Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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